N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Description
This compound is a hybrid heterocyclic molecule combining pyrazolo[3,4-d]pyrimidinone and thiazolo[3,2-a]pyrimidinone scaffolds. Its structure features a 2-fluorobenzyl substituent on the pyrazolo-pyrimidinone core and a 7-methyl group on the thiazolo-pyrimidinone moiety.
Properties
IUPAC Name |
N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7O3S/c1-14-8-20(33)31-16(12-35-23(31)28-14)9-19(32)25-6-7-30-21-17(10-27-30)22(34)29(13-26-21)11-15-4-2-3-5-18(15)24/h2-5,8,10,13,16H,6-7,9,11-12H2,1H3,(H,25,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHSGQZTLNSYTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(CSC2=N1)CC(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and analgesic properties. This compound belongs to a class of pyrazolo[3,4-d]pyrimidines and thiazolo[3,2-a]pyrimidines, which are known for their diverse pharmacological profiles.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 496.4 g/mol. The structure features a complex arrangement of functional groups that enhance its biological activity. The presence of fluorine atoms is notable as they often improve pharmacokinetic properties such as metabolic stability and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C23H21FN6O6 |
| Molecular Weight | 496.4 g/mol |
| CAS Number | 921890-58-6 |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that pyrazole derivatives can selectively inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways.
In a study by Chahal et al. (2023), several pyrazole-linked compounds were synthesized and evaluated for their COX-II inhibitory activity. Among these, some exhibited IC50 values as low as 0.52 μM against COX-II, indicating potent anti-inflammatory effects compared to standard drugs like Celecoxib (IC50 = 0.78 μM) .
Analgesic Activity
The analgesic potential of this compound has also been explored. Pyrazole derivatives are known to interact with various receptors involved in pain modulation. The compound may act as an antagonist at adenosine receptors or modulate the activity of nitric oxide synthase, contributing to its analgesic effects.
Case Studies
- Study on COX Inhibition : In vivo studies demonstrated that certain pyrazole derivatives could reduce inflammation significantly in animal models. For example, a derivative with similar structural features showed a 64.28% inhibition rate in inflammation models compared to 57.14% for Celecoxib .
- Receptor Interaction Studies : Research has also focused on the interaction of pyrazolo[3,4-d]pyrimidine compounds with adenosine receptors. Compounds with similar scaffolds were found to exhibit high affinity for A2A receptors, which are implicated in various pathological conditions including pain and inflammation .
The biological activity of this compound is likely mediated through multiple pathways:
- COX Inhibition : By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory prostaglandins.
- Adenosine Receptor Modulation : The interaction with adenosine receptors may alter pain signaling pathways.
Comparison with Similar Compounds
Research Findings and Limitations
- Synthetic Feasibility: The compound’s synthesis likely involves multi-step coupling of pyrazolo-pyrimidinone and thiazolo-pyrimidinone intermediates, analogous to methods in (e.g., HATU-mediated amidation) .
- Biological Hypotheses : While direct activity data is unavailable, its structural analogs exhibit kinase inhibition, suggesting a plausible mechanism of action .
- Limitations : Lack of empirical data (e.g., IC₅₀, pharmacokinetics) limits conclusive comparisons. Further studies using SHELX-refined crystallography () or in vitro assays (’s perfusion platforms) are needed .
Q & A
Basic: What are the optimal synthetic routes and characterization methods for this compound?
The synthesis typically involves multi-step reactions starting with fluorobenzyl-substituted pyrazolo[3,4-d]pyrimidinone intermediates. A key step includes alkylation using α-chloroacetamides (e.g., 2-chloro-N-(4-chlorobenzyl)acetamide) under reflux conditions in polar aprotic solvents like DMF, followed by coupling with thiazolo[3,2-a]pyrimidine derivatives . Characterization requires ¹H/¹³C NMR to confirm regioselectivity of substitutions, mass spectrometry for molecular weight validation, and elemental analysis to verify purity. Fluorine-specific techniques (e.g., ¹⁹F NMR) are critical for tracking fluorobenzyl incorporation .
Basic: How should researchers design initial biological screening assays for this compound?
Begin with enzyme-based assays targeting kinases or proteases, given the structural similarity of pyrazolo-pyrimidine and thiazolo-pyrimidine moieties to known kinase inhibitors (e.g., imatinib analogs). Use cell viability assays (e.g., MTT) in cancer lines (e.g., HeLa, MCF-7) to assess antiproliferative activity. Include control compounds with established activity (e.g., 5-fluorouracil) and validate results with dose-response curves (IC₅₀ calculations). Parallel testing in non-cancerous cells (e.g., HEK293) is essential to gauge selectivity .
Advanced: What strategies improve reaction yields during scale-up synthesis?
Optimize solvent systems (e.g., switch from DMF to acetonitrile for better temperature control) and employ microwave-assisted synthesis to reduce side reactions. Use quantum chemical calculations (DFT) to predict transition states and identify energy barriers, as demonstrated by ICReDD’s computational-experimental feedback loop . Catalytic additives like DBU can enhance coupling efficiency in thiazolo-pyrimidine formation . Monitor intermediates via HPLC-MS to isolate bottlenecks (e.g., unstable fluorinated intermediates) .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
Focus on substituent modulation :
- Fluorobenzyl group : Replace 2-fluoro with 3- or 4-fluoro to alter steric/electronic profiles and assess kinase binding .
- Acetamide linker : Introduce methyl or ethyl groups to evaluate conformational flexibility impacts on target engagement .
- Thiazolo-pyrimidine core : Substitute 7-methyl with bulkier groups (e.g., cyclopropyl) to probe hydrophobic pocket interactions .
Validate hypotheses using molecular docking (e.g., AutoDock Vina) against crystallographic targets (e.g., EGFR kinase) and correlate with experimental IC₅₀ values .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Discrepancies often arise from assay variability (e.g., ATP concentrations in kinase assays) or impurity profiles . Standardize protocols using guidelines like NIH’s Assay Guidance Manual. Perform counter-screening against off-targets (e.g., cytochrome P450 enzymes) to rule out false positives. Cross-validate with metabolomics profiling (LC-MS/MS) to identify active metabolites that may contribute to observed effects .
Advanced: What computational tools predict binding modes and metabolic stability?
- Binding modes : Use RosettaLigand or Schrödinger’s Glide for docking simulations, incorporating solvent effects and flexible side chains. Validate with MD simulations (GROMACS) to assess binding pocket stability .
- Metabolic stability : Apply CYP450 isoform predictors (e.g., StarDrop) to identify vulnerable sites (e.g., fluorobenzyl metabolism). Test in vitro using human liver microsomes (HLM) with NADPH cofactors, quantifying half-life (t₁/₂) .
Advanced: How to assess metabolic stability and potential drug-drug interactions?
Use LC-MS-based metabolic profiling in HLM or hepatocyte models to identify primary metabolites. Probe CYP inhibition via fluorogenic substrates (e.g., CYP3A4 with dibenzylfluorescein). For drug-drug interaction risks, calculate R-values ($$I]/IC₅₀) using clinical exposure data. Structural modifications like introducing electron-withdrawing groups (e.g., CF₃) on the pyrimidine ring can reduce CYP affinity .
Advanced: What strategies evaluate synergistic effects with other therapeutics?
Perform combination index (CI) analysis using the Chou-Talalay method in cell-based assays. Pair with DNA-damaging agents (e.g., cisplatin) or signal transduction inhibitors (e.g., MEK inhibitors). Mechanistic synergy can be probed via phosphoproteomics (e.g., reverse-phase protein arrays) to map pathway crosstalk. Preclinical validation in PDX models is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
